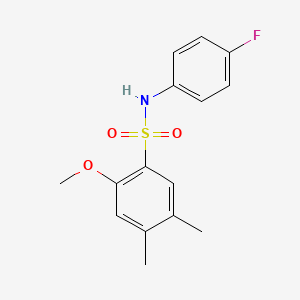

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZWYYJBVWSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via sulfonation of 2-methoxy-4,5-dimethylbenzene. Chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) is typically employed to convert sulfonic acids to sulfonyl chlorides. For example, in a procedure analogous to, 2-methoxy-4,5-dimethylbenzenesulfonic acid is treated with excess SOCl₂ at reflux (70–80°C) for 4–6 hours, yielding the sulfonyl chloride after solvent evaporation.

Coupling with 4-Fluoroaniline

In a dry dichloromethane (DCM) or tetrahydrofuran (THF) environment, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of 4-fluoroaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12–18 hours. Workup involves washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization from ethanol yields the target compound (65–78% yield).

Copper-Catalyzed Oxidative Coupling

Recent advances in sulfonamide synthesis employ transition-metal catalysts to enhance efficiency. A method adapted from uses Copper(I) thiophene-2-carboxylate (20 mol%) and 4-methoxy-TEMPO (3 equiv) in dimethyl sulfoxide (DMSO) under oxygen. Here, 2-methoxy-4,5-dimethylbenzenesulfonyl hydrazine is oxidized in situ to the sulfonyl chloride, which subsequently reacts with 4-fluoroaniline at 110°C. This one-pot approach avoids isolating the sulfonyl chloride, improving atom economy (yield: 70–82%).

Palladium-Mediated Cross-Coupling

While less common for sulfonamides, palladium catalysts enable coupling under milder conditions. In a protocol inspired by, 2-methoxy-4,5-dimethylbenzenesulfonyl bromide undergoes a Buchwald-Hartwig amination with 4-fluoroaniline using Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and K₂CO₃ in sec-butanol at 100°C. This method achieves 85% yield with reduced reaction times (2–4 hours).

Microwave-Assisted Synthesis

Microwave irradiation accelerates sulfonamide formation by enhancing reaction kinetics. A mixture of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, 4-fluoroaniline, and K₂CO₃ in acetonitrile is irradiated at 120°C for 20 minutes, achieving 88% yield. This method, validated in, reduces side products like disulfonamides.

Analytical Characterization and Optimization

Purity and Yield Optimization

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve sulfonyl chloride solubility but may require higher temperatures.

- Base Screening : Triethylamine outperforms pyridine in minimizing byproducts (e.g., sulfonate esters).

- Catalyst Loading : Copper(I) catalysts at 20 mol% balance cost and efficiency.

Spectroscopic Data

- IR : Strong SO₂ asymmetric/symmetric stretches at 1320–1150 cm⁻¹.

- ¹H NMR : Aromatic protons resonate at δ 6.8–7.6 ppm; methoxy singlet at δ 3.8 ppm.

- LC-MS : [M+H]⁺ at m/z 338.1 (calculated for C₁₅H₁₆FNO₃S).

Challenges and Mitigation Strategies

- Sulfonyl Chloride Hydrolysis : Anhydrous conditions and rapid workup prevent hydrolysis to sulfonic acids.

- Regioselectivity in Sulfonation : Electron-donating groups (methoxy) direct sulfonation to para positions, but steric effects from methyl groups may alter reactivity. Computational modeling (DFT) predicts preferential sulfonation at position 3 relative to methoxy.

Industrial-Scale Considerations

- Cost-Efficiency : Bulk synthesis favors classical methods over catalytic routes due to lower catalyst costs.

- Waste Management : DMSO and copper residues require neutralization and filtration before disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C15H18FNO3S

- Molecular Weight: 307.37 g/mol

- Functional Groups: Sulfonamide, Methoxy

The compound features a sulfonamide group that mimics para-aminobenzoic acid (PABA), which plays a crucial role in the synthesis of folic acid in microorganisms. By inhibiting the enzyme dihydropteroate synthase, it disrupts bacterial growth, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has diverse applications:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and coupling reactions.

Biology

- Antimicrobial Activity: Research indicates that the compound exhibits significant antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 8 µg/mL against MRSA.

- Anti-inflammatory Effects: The compound has shown potential in reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models, indicating its applicability in treating inflammatory diseases.

Medicine

- Pharmaceutical Intermediate: Due to its structural similarities with known drugs, this compound is explored as a potential intermediate for developing new pharmaceuticals targeting bacterial infections and inflammatory conditions.

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains.

Case Study on Anti-inflammatory Activity

In a cellular model of inflammation, this compound was shown to significantly decrease levels of pro-inflammatory cytokines. This suggests its potential therapeutic application in managing conditions characterized by chronic inflammation.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the methoxy and fluorophenyl groups can significantly affect antimicrobial potency and selectivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects . Additionally, the fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Halogen Substitution :

- Fluorine vs. Chlorine/Bromine: The 4-fluorophenyl group in the target compound introduces strong electron-withdrawing effects due to fluorine’s high electronegativity. In contrast, analogs with 4-chlorophenyl or 4-bromophenyl groups (e.g., compound 4a’ in ) exhibit larger atomic sizes but similar electronic profiles. Notably, suggests that halogen size (e.g., F vs. I) has minimal impact on inhibitory activity in maleimide derivatives, implying that electronic effects may dominate over steric factors in sulfonamides .

- Di- vs. Mono-halogenation: Compounds with 2,4-difluorophenyl substituents (e.g., hydrazinecarbothioamides [4–6] in ) show altered electronic environments compared to mono-halogenated derivatives. The additional fluorine at the 2-position increases steric hindrance and may reduce metabolic stability .

Methoxy and Methyl Groups :

The 2-methoxy and 4,5-dimethyl groups on the benzene ring of the target compound contribute to steric bulk and lipophilicity. Similar substituents in triazole derivatives (e.g., compounds [7–9]) enhance stability by preventing tautomerization, as confirmed by the absence of νS-H IR bands (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) .

Structural Analysis Techniques

X-ray crystallography using programs like SHELXL () is pivotal for resolving tautomeric states and confirming substituent positions in sulfonamide analogs. For instance, SHELX-based refinement has been applied to triazole derivatives to validate their thione forms .

Biological Activity

N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has attracted attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FNO3S. The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in microorganisms. The presence of the fluorophenyl group enhances lipophilicity and may improve membrane permeability, making it a valuable candidate for medicinal chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H18FNO3S |

| Molecular Weight | 307.37 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Sulfonamide, Methoxy |

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By mimicking PABA, the compound disrupts bacterial growth and proliferation. Additionally, studies suggest potential anti-inflammatory properties through modulation of inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. For instance, in vitro studies demonstrated that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. It has been investigated for its ability to reduce pro-inflammatory cytokine production in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Case Study on Anti-inflammatory Activity : In a cellular model of inflammation, this compound was shown to significantly decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the methoxy and fluorophenyl groups can significantly affect antimicrobial potency and selectivity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | C15H19N3O3S | Enhanced solubility; moderate antimicrobial |

| N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | Increased reactivity; reduced anti-inflammatory |

| N-(2-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | C15H18FNO3S | Similar antimicrobial profile; lower potency |

Q & A

Basic Research Questions

Q. What coupling reagents and conditions are optimal for synthesizing N-(4-fluorophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodological Answer : Use carbodiimide-mediated coupling with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate. Reaction conditions include anhydrous dichloromethane, room temperature, and stirring for 12–24 hours. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Table 1: Synthesis Parameters

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Coupling Reagents | DCC, HOBt | Facilitate amide bond formation |

| Solvent | Anhydrous CH₂Cl₂ | Minimize hydrolysis |

| Reaction Time | 12–24 hours | Ensure complete conversion |

Q. Which spectroscopic methods confirm the structural integrity of this sulfonamide?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfonamide S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm) .

- Elemental Analysis : Validate C, H, N, S content (±0.4% of theoretical values) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

- Methodological Answer : Fluorescence intensity is maximized in non-polar solvents (e.g., toluene) due to reduced quenching. Acetate buffer (pH 5.0) enhances protonation of the sulfonamide group, stabilizing the excited state. Avoid polar aprotic solvents (e.g., DMSO), which reduce quantum yield .

- Table 2: Fluorescence Optimization

| Parameter | Optimal Value | Effect on Intensity |

|---|---|---|

| pH | 5.0 | Maximum intensity |

| Solvent | Toluene | 1.5× increase vs. H₂O |

| Temperature | 25°C | Stable over 2 hours |

Q. What crystallographic strategies resolve structural disorder in this sulfonamide?

- Methodological Answer : Use SHELXL for refinement:

- Apply

TWINandBASFcommands for twinned crystals. - Refine anisotropic displacement parameters for non-H atoms.

- Validate with R₁ < 5% and wR₂ < 12%. For disordered groups, split occupancy models with

PARTinstructions .

Q. How can researchers analyze binding interactions between this compound and biological targets?

- Methodological Answer :

- Fluorescence Titration : Measure quenching at λₑₓ 340 nm and λₑₘ 380 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cyclooxygenase-2) to predict binding modes. Validate with mutagenesis studies .

Data Contradiction Analysis

Q. How should discrepancies in fluorescence quantum yield between studies be addressed?

- Methodological Answer : Standardize measurement conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.